
4-Chloro-4-methylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-4-methylheptane is an organic compound with the molecular formula C8H17Cl. It belongs to the class of alkanes, which are saturated hydrocarbons. This compound is characterized by a heptane backbone with a chlorine atom and a methyl group attached to the fourth carbon atom. The presence of the chlorine atom makes it a halogenated alkane, which can exhibit unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-4-methylheptane can be synthesized through various methods. One common approach involves the chlorination of 4-methylheptane. This reaction typically requires the use of chlorine gas (Cl2) and ultraviolet light or heat to initiate the free radical chlorination process. The reaction can be represented as follows:
C8H18+Cl2→C8H17Cl+HCl
In this reaction, 4-methylheptane reacts with chlorine gas to form this compound and hydrogen chloride as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, catalysts may be employed to enhance the efficiency of the chlorination process.
化学反応の分析
Types of Reactions
4-Chloro-4-methylheptane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions. For example, reacting with sodium hydroxide (NaOH) can yield 4-methylheptanol.
Elimination Reactions: Under strong basic conditions, this compound can undergo dehydrohalogenation to form alkenes. For instance, reacting with potassium tert-butoxide (KOtBu) can produce 4-methylheptene.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol as a solvent, and reflux conditions.
Elimination: Potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as a solvent, and elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
4-Methylheptanol: Formed through nucleophilic substitution with NaOH.
4-Methylheptene: Formed through elimination with KOtBu.
Oxidation Products: Various carboxylic acids, ketones, or aldehydes, depending on the oxidation conditions.
科学的研究の応用
4-Chloro-4-methylheptane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used as a starting material for the synthesis of potential drug candidates.
Material Science: It may be utilized in the development of new materials with specific properties, such as polymers or surfactants.
Environmental Studies: Research on the environmental impact and degradation pathways of halogenated alkanes often involves compounds like this compound.
作用機序
The mechanism of action of 4-chloro-4-methylheptane depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In elimination reactions, the compound loses a hydrogen atom and a chlorine atom, forming a double bond and resulting in the formation of an alkene.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylheptane: Similar structure but with the chlorine atom on the third carbon.
4-Chloro-2-methylheptane: Similar structure but with the chlorine atom on the second carbon.
4-Bromo-4-methylheptane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-Chloro-4-methylheptane is unique due to the specific positioning of the chlorine atom and the methyl group on the fourth carbon. This specific arrangement can influence its reactivity and the types of reactions it undergoes, making it distinct from other isomers and halogenated alkanes.
特性
CAS番号 |
61764-94-1 |
|---|---|
分子式 |
C8H17Cl |
分子量 |
148.67 g/mol |
IUPAC名 |
4-chloro-4-methylheptane |
InChI |
InChI=1S/C8H17Cl/c1-4-6-8(3,9)7-5-2/h4-7H2,1-3H3 |
InChIキー |
WKOJWXPNSRJQQN-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(CCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


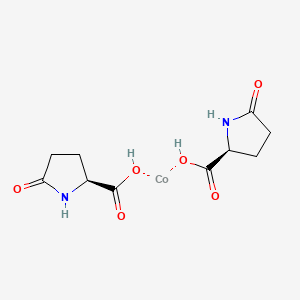
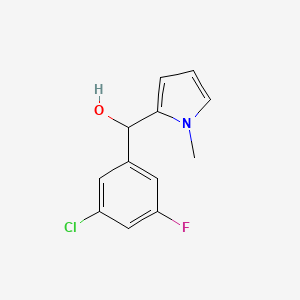

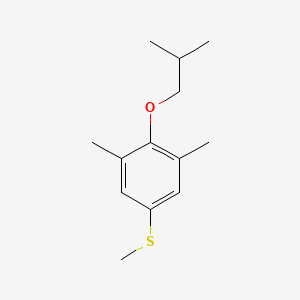
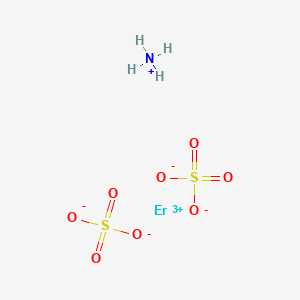
![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)
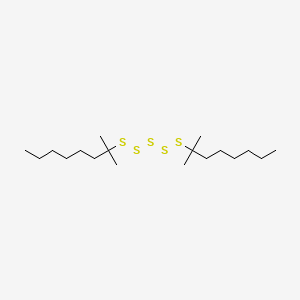

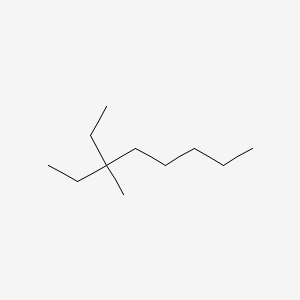
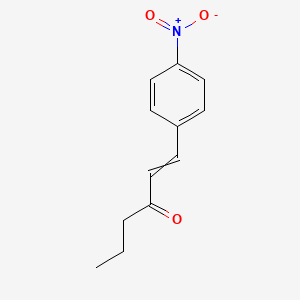
![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)
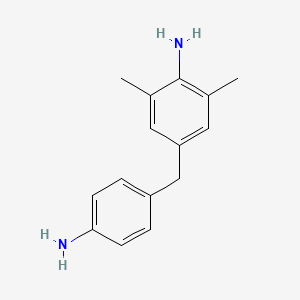
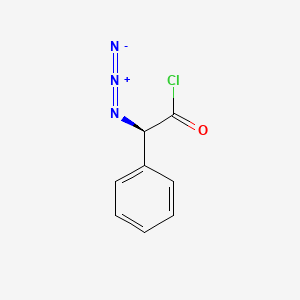
![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)
